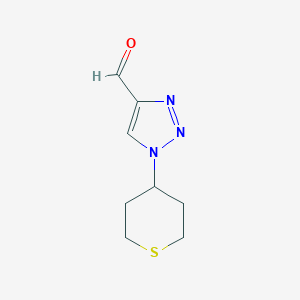

1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde

描述

1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that features a unique combination of a thiopyran ring and a triazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both sulfur and nitrogen heteroatoms in its structure provides it with unique chemical properties that can be exploited in various chemical reactions and applications.

属性

IUPAC Name |

1-(thian-4-yl)triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c12-6-7-5-11(10-9-7)8-1-3-13-4-2-8/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQQAVONPVWPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Multi-Step Synthesis Involving Azetidine and Triazole Rings Formation

According to VulcanChem, the synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde involves multiple steps:

- The tetrahydro-2H-thiopyran ring is introduced early.

- Formation of the azetidine ring occurs via cyclization of appropriate amine precursors.

- The 1,2,3-triazole ring is constructed, often via Huisgen 1,3-dipolar cycloaddition or related methods.

- The aldehyde group is incorporated at the 4-position of the triazole ring, either by using formylated starting materials or by subsequent oxidation steps.

This approach yields the target compound with molecular formula C11H16N4OS and a molecular weight of 252.34 g/mol.

Synthesis of 1,2,3-Triazole-4-Carbaldehydes via Amine Condensation

Research published in Molecules (2024) describes a general method for synthesizing various 1,2,3-triazole-4-carbaldehydes by reacting 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with different amines in dry 1,4-dioxane under inert atmosphere. The reaction proceeds at room temperature or slightly elevated temperatures for about 24 hours, monitored by thin-layer chromatography. The products are purified by column chromatography.

This method can be adapted for the preparation of this compound by using tetrahydro-2H-thiopyran-4-ylamine as the amine component, enabling the formation of the desired triazole aldehyde derivative.

Cyclization of Hydrazinecarbothioamides and Thiosemicarbazides

Although focused on 1,2,4-triazolethiones, methodologies involving the cyclization of hydrazinecarbothioamides and thiosemicarbazides under basic conditions provide insight into heterocyclic ring formation strategies that could be adapted for 1,2,3-triazole derivatives. These methods often use sodium or potassium hydroxide as base, with subsequent neutralization, yielding triazole rings with high efficiency (52–88% yields).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A widely employed method for 1,2,3-triazole synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition. Recent advances include:

- Use of silver sulfate or copper catalysts to promote regioselective formation of 1,4-disubstituted 1,2,3-triazoles.

- Reactions conducted at moderate temperatures (70–80°C) with bases such as sodium bicarbonate.

- High yields (up to 86%) with good functional group tolerance, allowing incorporation of diverse substituents including thiopyran rings.

This method is adaptable for synthesizing this compound by using an alkyne-functionalized tetrahydro-2H-thiopyran derivative and an azide bearing a formyl group.

Comparative Table of Key Preparation Methods

| Methodology | Key Steps | Reaction Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Multi-step synthesis with azetidine ring | Introduce thiopyran → azetidine ring formation → triazole ring formation → formylation | Multi-step, various solvents and reagents | Not explicitly reported | Complex, allows structural diversity |

| Amine condensation with triazole aldehyde | React triazole-4-carbaldehyde with amine | Dry 1,4-dioxane, argon atmosphere, ~24 h | Moderate to good | Suitable for introducing thiopyran amine |

| Cyclization of hydrazinecarbothioamides | Base-mediated cyclization of thiosemicarbazides | Basic media (NaOH, KOH), reflux | 52–88% | Classical method, adaptable for heterocycles |

| CuAAC (Copper-catalyzed azide-alkyne cycloaddition) | Cycloaddition of azide and alkyne derivatives | Cu catalyst, 70–80°C, base (NaHCO3), ~24 h | Up to 86% | High regioselectivity, functional group tolerance |

Research Findings and Observations

- The incorporation of the tetrahydro-2H-thiopyran ring early in synthesis facilitates subsequent ring transformations and functionalization.

- Copper-catalyzed azide-alkyne cycloaddition is the preferred modern method for constructing the 1,2,3-triazole ring with high regioselectivity and yield.

- The aldehyde group at the 4-position of the triazole ring can be introduced via formylated azides or by post-cyclization oxidation.

- Purification typically involves column chromatography, and reaction progress is monitored by thin-layer chromatography.

- Reaction conditions are generally mild, with inert atmosphere and dry solvents to prevent side reactions such as amine polymerization.

化学反应分析

1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Cycloaddition: The triazole ring can also participate in cycloaddition reactions, forming larger ring systems.

Common reagents and conditions for these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted triazoles.

科学研究应用

1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and infections.

Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.

Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of 1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the triazole ring allows for strong interactions with metal ions and other biomolecules, which can be exploited in drug design. The thiopyran ring can also contribute to the compound’s overall stability and reactivity.

相似化合物的比较

1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:

1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole: Lacks the aldehyde group, which may affect its reactivity and applications.

1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-methanol:

1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group, which can affect its solubility and reactivity.

生物活性

1-(Tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydrothiopyran derivatives with azides in the presence of copper catalysts, leading to the formation of triazole rings. The aldehyde functionality is introduced through subsequent oxidation steps.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting thymidylate synthase (TS), a key enzyme in DNA synthesis. The IC50 values for these compounds range from 1.95 to 4.24 μM, outperforming standard chemotherapeutics like Pemetrexed (IC50 = 7.26 μM) .

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives have demonstrated antimicrobial activity against various pathogens. For instance, compounds exhibiting structural similarities have shown effective inhibition against Escherichia coli and Staphylococcus aureus, indicating their potential as antibacterial agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

Thymidylate Synthase Inhibition

Thymidylate synthase is crucial for DNA replication and repair. Inhibition of this enzyme leads to the disruption of DNA synthesis and induces apoptosis in cancer cells. The triazole ring appears to play a significant role in binding affinity and selectivity towards TS .

Antimicrobial Mechanisms

The mechanism behind the antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Molecular docking studies support these findings by demonstrating favorable interactions between the compound and target proteins in microbial cells .

Case Studies

Several case studies illustrate the effectiveness of triazole derivatives:

| Study | Compound | Activity | IC50 Value | Target |

|---|---|---|---|---|

| Study A | Triazole derivative | Anticancer | 3.5 μM | Thymidylate Synthase |

| Study B | Triazole derivative | Antimicrobial | - | E. coli, S. aureus |

| Study C | Triazole derivative | Antiviral | - | Viral Polymerases |

These studies underscore the compound's versatility in targeting multiple pathways relevant to disease treatment.

常见问题

Q. What are the key synthetic routes for 1-(tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazole-4-carbaldehyde?

Methodological Answer:

- Step 1: Start with tetrahydro-2H-thiopyran-4-amine or derivatives. Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole ring. Optimize solvent (e.g., DMF or THF) and temperature (60–80°C) to enhance regioselectivity .

- Step 2: Functionalize the triazole with an aldehyde group via oxidation of a primary alcohol precursor (e.g., using MnO₂ or TEMPO/oxone systems). Monitor reaction progress via TLC or HPLC .

- Critical Parameters: Control reaction time to prevent over-oxidation and ensure anhydrous conditions for high yields.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm regiochemistry of the triazole ring and aldehyde proton resonance (δ ~9.8–10.2 ppm). Assign tetrahydrothiopyran ring protons (δ 1.5–3.0 ppm) and triazole protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry, especially for chiral centers in the tetrahydrothiopyran moiety .

Q. What are the primary research applications of this compound?

Methodological Answer:

- Medicinal Chemistry: Acts as a building block for drug candidates targeting enzymes (e.g., kinases) due to the triazole’s hydrogen-bonding capacity. Modify the aldehyde group for Schiff base formation with amine-containing biomolecules .

- Materials Science: Use the aldehyde for crosslinking polymers or synthesizing conductive organic frameworks (COFs) via condensation reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

Methodological Answer:

- Byproduct Analysis: Common side products include over-oxidized carboxylic acids (from aldehyde precursors) or regioisomeric triazoles. Use LC-MS to identify impurities and adjust stoichiometry of azide/alkyne reagents .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve CuAAC efficiency, while non-polar solvents (e.g., toluene) reduce aldehyde degradation.

- Catalyst Screening: Test alternative catalysts (e.g., Ru-based systems) for improved regiocontrol in triazole formation .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Methodological Answer:

- Case Study: Replace the tetrahydrothiopyran group with tetrahydrofuran () to study ring size effects on target binding. Use molecular docking simulations to predict interactions .

- Aldehyde Derivatization: Convert the aldehyde to hydrazones or oximes and test antimicrobial activity. Compare IC₅₀ values against parent compound using in vitro assays .

- Data Contradictions: Note that electron-withdrawing groups on the triazole may enhance antifungal activity but reduce solubility, requiring formulation adjustments .

Q. What challenges arise in interpreting NMR data for this compound, and how are they resolved?

Methodological Answer:

- Challenge 1: Overlapping signals between tetrahydrothiopyran and triazole protons. Use 2D NMR (COSY, HSQC) to resolve correlations .

- Challenge 2: Aldehyde proton splitting due to coupling with adjacent triazole protons. Acquire spectra at higher field strengths (≥500 MHz) or use deuterated solvents to sharpen peaks .

- Quantitative Analysis: Integrate ¹³C DEPT-135 spectra to distinguish CH₃, CH₂, and CH groups in the tetrahydrothiopyran ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。